Bromosulfalein

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La bromosulfaleína se sintetiza a través de un proceso de múltiples pasos que implica la bromación de la fenolftaleína. La reacción típicamente involucra el uso de bromo en presencia de un solvente como el ácido acético. El proceso de bromación introduce átomos de bromo en la estructura de la fenolftaleína, lo que da como resultado la formación de bromosulfaleína .

Métodos de Producción Industrial: La producción industrial de bromosulfaleína sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final a menudo se purifica mediante recristalización u otras técnicas de separación para eliminar impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La bromosulfaleína experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la bromosulfaleína en sus formas reducidas, alterando sus propiedades químicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas bromadas, mientras que la reducción puede producir hidroquinonas bromadas .

Aplicaciones Científicas De Investigación

Liver Function Testing

Bromosulfalein is widely recognized for its utility in liver function tests. The This compound retention test measures the liver's ability to excrete this dye, providing insights into hepatic function. The test is particularly useful for diagnosing conditions such as hepatitis, cirrhosis, and liver failure. The dye is administered intravenously, and blood samples are taken at intervals to measure the concentration of this compound in the serum.

Hepatitis Assessment

A study conducted by Wirts and Bradford evaluated the effectiveness of the biliary this compound test in patients recovering from hepatitis. The findings indicated that even when routine liver function tests returned normal results, the this compound test revealed significant hepatic impairment in many cases. This underscores its sensitivity in detecting subtle liver dysfunctions that may not be apparent through other tests .

Predicting Survival in Liver Disease

Research has shown that this compound retention can serve as a predictor of survival in patients with severe liver disease. A study highlighted that patients with higher retention rates had poorer prognoses compared to those with normal excretion levels . This application is critical for clinicians when making treatment decisions and assessing patient outcomes.

Comparative Efficacy

This compound has been compared with other liver function tests, such as phenoltetrachlorphthalein clearance and serum bilirubin levels. In clinical practice, it has been found to offer several advantages:

- Specificity : this compound tests are more specific for hepatic dysfunction compared to some traditional tests.

- Quantitative Measurement : It provides a quantitative assessment of liver function severity, which is beneficial for monitoring disease progression or recovery .

Investigating Hepatic Excretory Mechanisms

This compound has also been employed in research settings to study the mechanisms underlying hepatic excretion and biliary transport processes. Variations in dye excretion have been analyzed under different physiological conditions, contributing to a better understanding of liver physiology and pathology .

Toxicology Studies

In toxicological research, this compound is used to assess the impact of various substances on liver function. By measuring changes in this compound clearance following exposure to hepatotoxic agents, researchers can evaluate potential risks and mechanisms of liver injury.

Mecanismo De Acción

La bromosulfaleína ejerce sus efectos uniéndose a proteínas intracelulares en el hígado. Una vez administrado por vía intravenosa, es eliminado del torrente sanguíneo por el hígado y excretado en la bilis. La tasa de eliminación del torrente sanguíneo es una medida de la función hepática. El compuesto interactúa con objetivos moleculares específicos y vías involucradas en la función hepática .

Compuestos Similares:

Fenolftaleína: Otro tinte de ftaleno que se utiliza como indicador ácido-base.

Verde Indocianina: Un tinte que se utiliza en el diagnóstico médico, particularmente en las pruebas de función hepática.

Rojo de Bengala: Un tinte que se utiliza en pruebas de diagnóstico para la función hepática y los trastornos oculares

Singularidad de la Bromosulfaleína: La bromosulfaleína es única debido a su aplicación específica en las pruebas de función hepática. Su capacidad de proporcionar mediciones precisas de la función hepática la convierte en una herramienta de diagnóstico valiosa. En comparación con otros compuestos similares, la bromosulfaleína ofrece ventajas distintas en términos de sensibilidad y especificidad para la evaluación de la función hepática .

Comparación Con Compuestos Similares

Phenolphthalein: Another phthalein dye used as an acid-base indicator.

Indocyanine Green: A dye used in medical diagnostics, particularly in liver function tests.

Rose Bengal: A dye used in diagnostic tests for liver function and eye disorders

Uniqueness of Bromsulphthalein: Bromsulphthalein is unique due to its specific application in liver function tests. Its ability to provide accurate measurements of hepatic function makes it a valuable diagnostic tool. Compared to other similar compounds, bromsulphthalein offers distinct advantages in terms of sensitivity and specificity for liver function assessment .

Actividad Biológica

Bromosulfalein, also known as bromosulfophthalein, is an organic compound primarily used as a dye and a tool in pharmacological research. Its biological activity is significant in studying membrane transport mechanisms, liver function, and drug interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is the disodium salt of bromosulfophthalein with the chemical formula . It has been widely used as a tracer in studies involving organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) due to its capacity to inhibit these transporters .

Mechanism of Action:

- Inhibition of Transporters: this compound inhibits OATP (organic anion transporting polypeptides) and OAT (organic anion transporters), which are crucial for drug absorption and disposition in the body. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Electrogenic Transport: Studies have shown that this compound can be used to measure electrogenic transport across membranes, allowing researchers to assess the activity of various transport proteins .

Biological Activity and Functional Applications

This compound's biological activity has been investigated in several contexts:

- Liver Function Tests: It has been utilized in liver function tests to assess hepatic uptake and excretion capabilities. The retention of this compound in the liver correlates with liver function, making it a valuable diagnostic tool .

- Drug Interaction Studies: this compound serves as a model compound for studying drug-drug interactions, particularly how certain medications can influence the absorption and elimination of other drugs through competitive inhibition .

1. Transport Mechanism Studies

A study examined the uptake of this compound in HEK293 cells expressing various OATPs. The findings indicated that this compound significantly inhibited the uptake of other organic anions, demonstrating its role as a competitive inhibitor .

2. Liver Function Assessment

In clinical settings, this compound retention tests have been employed to evaluate liver function. A notable study involved administering this compound to patients with liver disease, where reduced retention indicated impaired hepatic function .

3. Electrogenic Transport Measurement

Research utilizing isolated membrane vesicles showed that this compound could effectively measure electrogenic transport activities. The results highlighted its utility in assessing membrane carrier functions in both animal and plant tissues .

Table 1: Summary of Biological Activities of this compound

Propiedades

Key on ui mechanism of action |

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. |

|---|---|

Número CAS |

71-67-0 |

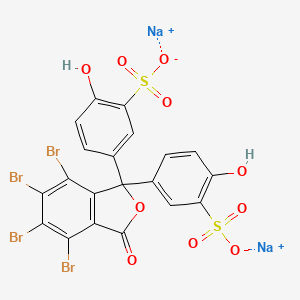

Fórmula molecular |

C20H8Br4Na2O10S2 |

Peso molecular |

838.0 g/mol |

Nombre IUPAC |

disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

Clave InChI |

HXUITPQMHVLBNV-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |

Apariencia |

Solid powder |

Color/Form |

CRYSTALS WHITE CRYSTALLINE POWDER |

Key on ui other cas no. |

71-67-0 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

297-83-6 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

SOL IN WATER; INSOL IN ALCOHOL, ACETONE |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.